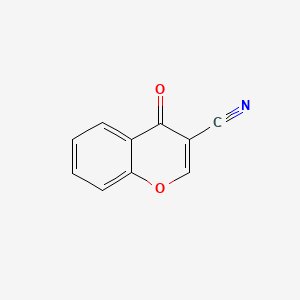

3-Cyanochromone

Description

Properties

IUPAC Name |

4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWNPLLGXKJESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334606 | |

| Record name | 3-Cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-17-4 | |

| Record name | 3-Cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromone-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanochromone: Synthesis, Properties, and Applications

Introduction

3-Cyanochromone, also known as 4-oxo-4H-chromene-3-carbonitrile, is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a chromone backbone fused with a nitrile group, imparts a range of valuable chemical and physical properties. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, reactivity, and diverse applications, particularly in the realms of medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Core Properties and Identification

The foundational attributes of this compound are summarized below, providing essential information for its identification and handling.

| Property | Value | Reference(s) |

| CAS Number | 50743-17-4 | [1][2][3] |

| Molecular Formula | C₁₀H₅NO₂ | [1][2] |

| Molecular Weight | 171.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 174-176 °C | [3][4] |

| Boiling Point | 278.3 °C (Predicted) | [4] |

| Density | 1.34 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [2] |

| Storage | Store in a cool, dry place, sealed from moisture. | [5] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of chromone derivatives provides key information about their functional groups. For a compound similar to this compound, the following characteristic peaks are expected:

-

~2230-2210 cm⁻¹ (C≡N stretch): A sharp, strong absorption characteristic of the nitrile group.

-

~1650-1630 cm⁻¹ (C=O stretch): A strong absorption corresponding to the carbonyl group of the γ-pyrone ring.

-

~1600-1450 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring and the pyrone ring.

-

~1250-1000 cm⁻¹ (C-O stretch): Stretching vibrations of the ether linkage within the chromone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Based on data for related 4H-chromene-3-carbonitrile derivatives, the following chemical shifts can be anticipated[1]:

¹H NMR (in DMSO-d₆):

-

δ ~8.8-8.9 ppm (s, 1H): H-2 proton of the chromone ring.

-

δ ~7.5-8.2 ppm (m, 4H): Aromatic protons of the fused benzene ring.

¹³C NMR (in DMSO-d₆):

-

δ ~175 ppm: Carbonyl carbon (C-4).

-

δ ~155-160 ppm: C-2 and C-8a.

-

δ ~115-135 ppm: Aromatic carbons.

-

δ ~115 ppm: Nitrile carbon (C≡N).

-

δ ~105 ppm: C-3.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 171. Key fragmentation patterns would likely involve the loss of CO (m/z 143) and subsequent fragmentation of the aromatic ring system.

Synthesis of this compound

This compound can be synthesized through several routes, often starting from readily available precursors. One common and efficient method involves the reaction of 2-hydroxyacetophenone.

General Synthesis Protocol

A widely utilized method for the synthesis of 4H-chromene derivatives involves a multicomponent reaction. A general procedure is as follows[1][4]:

-

Step 1: Formation of a Chalcone Intermediate: A substituted 2-hydroxybenzaldehyde is reacted with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.

-

Step 2: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the chromene ring.

A more direct synthesis of this compound can be achieved from 3-formylchromone.

Protocol: Synthesis from 3-Formylchromone Oxime [6]

-

Preparation of 3-Formylchromone Oxime: 3-Formylchromone is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.

-

Dehydration to the Nitrile: The 3-formylchromone oxime is then subjected to dehydration using a reagent such as a dimethylformamide-thionyl chloride complex to yield this compound.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is characterized by the electrophilic nature of the pyrone ring and the nucleophilic character of the nitrile group under certain conditions. It serves as a valuable building block for the synthesis of more complex heterocyclic systems.

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles. The C-2 position of the chromone ring is susceptible to nucleophilic attack, often leading to ring-opening followed by recyclization to form different heterocyclic structures.

Reaction with Hydrazine Hydrate:

The reaction of chromones with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives[7].

Experimental Protocol: Synthesis of a Pyrazole Derivative [7]

-

A solution of the 3-substituted chromone (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide is prepared.

-

Hydrazine hydrate (an excess, typically 2-5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Caption: General reactivity of this compound with nucleophiles.

Applications in Research and Development

The unique structural features of this compound make it a valuable scaffold in several areas of scientific research.

Medicinal Chemistry

The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of the cyano group in this compound further enhances its potential as a pharmacophore.

-

Anticancer Activity: Derivatives of 3-cyanopyridine and chromones have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair in cancer cells[8][9].

-

Antifungal Activity: Chromone derivatives have shown promise as antifungal agents. One of the key mechanisms is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane[6][10][11]. By targeting enzymes in the ergosterol pathway, these compounds can disrupt membrane integrity and inhibit fungal growth.

Fluorescent Probes

The chromone moiety possesses inherent fluorescent properties. This has led to the development of this compound-based derivatives as fluorescent probes for the detection of various analytes.

-

Metal Ion Detection: Chromone-based probes have been designed for the selective detection of metal ions such as Fe³⁺[2][12]. The binding of the metal ion to the probe can induce a change in its fluorescence properties (e.g., "turn-off" or "turn-on" response), allowing for sensitive and selective detection.

Experimental Protocol: Detection of Fe³⁺ using a Chromone-based Probe [2]

-

A stock solution of the chromone-based fluorescent probe is prepared in a suitable solvent (e.g., DMSO).

-

In a cuvette, the probe solution is diluted with a buffer to the desired concentration.

-

The initial fluorescence spectrum of the probe is recorded using a spectrofluorometer.

-

Aliquots of a solution containing Fe³⁺ are added to the cuvette, and the fluorescence spectrum is recorded after each addition.

-

A "turn-off" response, characterized by a decrease in fluorescence intensity, indicates the detection of Fe³⁺.

Caption: Key application areas of this compound.

Conclusion

This compound is a compound of significant scientific interest, possessing a rich chemistry and a wide array of potential applications. Its role as a versatile synthetic intermediate allows for the creation of diverse and complex molecular architectures. In the field of medicinal chemistry, it serves as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Furthermore, its inherent photophysical properties make it an attractive candidate for the design of advanced fluorescent materials. This guide has provided a comprehensive overview of the current knowledge on this compound, and it is anticipated that further research will continue to unveil new and exciting applications for this valuable compound.

References

-

Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. (2024). PubMed Central. [Link]

-

The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. [Link]

-

This compound. MySkinRecipes. [Link]

-

A mild and facile method for the synthesis of 3-cyanochromones from oximes derived from 3-formylchromones using dimethylformamide - Thionylchloride complex. (2025). ResearchGate. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Distant Reader Study Carrels. [Link]

-

One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. (2011). SciSpace. [Link]

-

Synthesis of 4H-chromene-3-carbonitrile derivatives through... ResearchGate. [Link]

-

Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches. ResearchGate. [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

-

DNA topoisomerases as molecular targets for anticancer drugs. PubMed Central. [Link]

-

Topoisomerases as Anticancer Targets. PubMed Central. [Link]

-

A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe3+ in Cells. PubMed. [Link]

-

Fe3+-selective enhanced fluorescence probe based on a rhodamine derivative. (2025). ResearchGate. [Link]

-

An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the “CO Donor” Used, CORM-3, but Not CO. (2025). NIH. [Link]

-

Fluorescent probe for Fe(iii) based on pyrene grafted multiwalled carbon nanotubes by click reaction. Analyst (RSC Publishing). [Link]

-

Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2025). ResearchGate. [Link]

-

Inhibition of Ergosterol Synthesis by Novel Antifungal Compounds Targeting C-14 Reductase. PubMed. [Link]

-

Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors. NIH. [Link]

-

DNA topoisomerase targeting drugs. Oncohema Key. [Link]

-

(A) Human type II topoisomerase (green and cyan) inhibition by the anti-cancer drug etoposide (white). ResearchGate. [Link]

-

Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. [Link]

-

Summarized synthesis of ergosterol, the fungal sterol, and detailed... ResearchGate. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]

-

-

Organic Syntheses Procedure. [Link]

-

-

Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][2][4][6]tetrazine, a Novel Ring System. (2025). ResearchGate. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

(PDF) Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][2][4][6]tetrazine, a Novel Ring System. (2025). ResearchGate. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

The 13 C-NMR Spectral data of the compound. ResearchGate. [Link]

-

13 Carbon NMR. NMR Service. [Link]

-

I3c NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. HETEROCYCLES. [Link]

-

Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Vietnam Journal of Science and Technology. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805). Human Metabolome Database. [Link]

-

Fig. S4 1 H NMR spectrum of 1 -CN in CD 3 COCD 3. ResearchGate. [Link]

-

Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. [Link]

-

Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. ICT Prague. [Link]

-

Fig. S12. IR spectrum of compound 6. ResearchGate. [Link]

-

Calculated (top) and experimental (bottom) IR spectra of C 60 H 36. ResearchGate. [Link]

-

Chromone-3-carbonitrile. NIST WebBook. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Predicted fragmentation pattern for compound 12. ResearchGate. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. carrels.distantreader.org [carrels.distantreader.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe3+ in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Cyanochromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanochromone (4-oxo-4H-chromene-3-carbonitrile) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the fusion of a chromone ring system with a nitrile moiety, make it a versatile precursor for the synthesis of a diverse array of biologically active compounds and functional materials.[1] This guide provides a comprehensive analysis of the molecular structure of this compound, delving into its constituent components, three-dimensional geometry, and the interplay between its structure and chemical reactivity. By synthesizing data from spectroscopic analyses and crystallographic studies of analogous structures, this document offers a detailed perspective for researchers engaged in the design and development of novel chromone-based derivatives.

Introduction: The Architectural Significance of the Chromone Scaffold

The chromone moiety, a benzopyran-4-one system, is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The planarity and aromaticity of the chromone ring system provide a rigid framework that can be strategically functionalized to modulate biological activity. The introduction of a cyano (-C≡N) group at the 3-position profoundly influences the molecule's electronic distribution and reactivity, making this compound a subject of significant scientific interest.

Unveiling the Molecular Blueprint of this compound

The molecular formula of this compound is C₁₀H₅NO₂, with a molecular weight of 171.15 g/mol .[1][4][5] Its structure is characterized by a bicyclic system comprising a benzene ring fused to a γ-pyrone ring. The key distinguishing feature is the presence of a nitrile group at the C3 position of the pyrone ring.

The Core Structure: 4H-Chromen-4-one

The foundational framework of this compound is the 4H-chromen-4-one (chromone) ring system. While a definitive crystal structure for this compound is not publicly available, the crystal structure of the closely related 4-oxo-4H-chromene-3-carboxylic acid provides invaluable insights into the geometry of the core chromone scaffold.[4]

-

Planarity: The chromone ring system is essentially planar, a feature that facilitates π-π stacking interactions in a solid state and influences its binding to biological targets.[4][5] In 4-oxo-4H-chromene-3-carboxylic acid, the root-mean-square deviation of the non-hydrogen atoms of the chromone ring from their least-squares plane is a mere 0.0057 Å.[4]

-

Bond Lengths and Angles: The fusion of the benzene and pyrone rings results in a rigid structure with specific bond lengths and angles that are characteristic of their aromatic and heterocyclic nature.

The Influence of the Cyano Group at the C3 Position

The introduction of the cyano group at the C3 position is a critical structural modification that dictates the unique chemical personality of this compound.

-

Electron-Withdrawing Nature: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This property significantly modulates the electron density distribution across the chromone ring system.

-

Reactivity Hotspot: The electron-withdrawing effect of the cyano group, coupled with the carbonyl group at C4, renders the C2-C3 double bond susceptible to nucleophilic attack. This makes this compound a versatile Michael acceptor, a characteristic extensively exploited in organic synthesis.

-

Linear Geometry: The C-C≡N moiety adopts a linear geometry, which influences the overall shape of the molecule and its potential interactions with other molecules.

The logical relationship between the structural components and the molecule's reactivity can be visualized as follows:

Figure 1: Logical diagram illustrating how the structural features of this compound contribute to its chemical reactivity and synthetic utility.

Spectroscopic Signature of this compound

Spectroscopic techniques provide a powerful means to confirm the molecular structure of this compound and understand its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| C≡N (Nitrile) | ~2220-2260 | Confirms the presence of the cyano group. |

| C=O (Carbonyl) | ~1630-1680 | Indicates the conjugated ketone in the pyrone ring. |

| C=C (Alkene) | ~1550-1650 | Corresponds to the double bonds within the chromone ring. |

| C-O-C (Ether) | ~1000-1300 | Represents the ether linkage in the pyrone ring. |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzene ring and the single proton on the pyrone ring (at C2). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent carbonyl and cyano groups.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for all ten carbon atoms in the molecule, including the characteristic downfield shifts for the carbonyl carbon (C4) and the carbons of the nitrile group (C3 and the cyano carbon).

Synthesis and Reactivity: A Structure-Driven Perspective

The molecular structure of this compound is not only a static blueprint but also a dynamic determinant of its synthesis and reactivity.

Synthetic Pathways

A common and effective method for the synthesis of 3-cyanochromones involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate reagent to introduce the three-carbon unit containing the cyano group, followed by cyclization. The precise mechanism can vary, but it underscores the strategic construction of the chromone ring system.

Figure 2: A simplified workflow for the synthesis of this compound, highlighting the key transformation from a linear precursor to the cyclic product.

Reactivity and Applications in Synthesis

As previously mentioned, the electrophilic nature of the C2-C3 double bond is a cornerstone of this compound's utility in organic synthesis. This feature allows it to participate in a variety of reactions, including:

-

Michael Additions: Reaction with a wide range of nucleophiles to introduce new functional groups at the C2 position.

-

Cycloaddition Reactions: Participation in [3+2] and other cycloaddition reactions to construct complex heterocyclic systems.[6]

-

Synthesis of Fused Heterocycles: Serving as a building block for the synthesis of pyrazoles, isoxazoles, and other fused ring systems.[1]

This reactivity profile has established this compound as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1]

Biological Significance and Drug Development

The rigid, planar structure of the chromone core, combined with the electronic properties imparted by the cyano group, makes this compound and its derivatives attractive candidates for drug development. The ability to readily functionalize the molecule allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. Research has shown that chromone-based compounds exhibit a wide range of pharmacological activities, and the unique features of this compound make it a promising scaffold for the design of new therapeutic agents.[2][7]

Conclusion

The molecular structure of this compound is a masterful integration of a planar, aromatic chromone core with a strongly electron-withdrawing cyano group. This combination results in a molecule with a distinct spectroscopic signature, a rich and versatile reactivity profile, and significant potential in the fields of medicinal chemistry and materials science. A thorough understanding of its structural nuances is paramount for any researcher seeking to harness the synthetic potential of this remarkable heterocyclic compound. While a definitive crystal structure remains to be published, analysis of analogous compounds and spectroscopic data provides a robust and detailed model of its molecular architecture.

References

-

The Journal of Organic Chemistry. Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1H-Imidazol-1-yl)-4H-chromen-4-one Derivatives. [Link]

-

ChemBK. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. Synthesis of Chromone-Related Pyrazole Compounds. [Link]

-

ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

PubMed. An update on natural occurrence and biological activity of chromones. [Link]

-

PubMed Central. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

-

PubMed Central. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. [Link]

-

PubMed Central. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

Topic: 3-Cyanochromone: Synthesis, Characterization, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanochromone is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable precursor for the development of complex molecular architectures and pharmacologically active agents. The chromone core is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a cyano group at the C3-position not only modulates the biological profile but also serves as a versatile chemical handle for further synthetic transformations.[4][5] This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its complete physicochemical and spectroscopic characterization, and briefly discusses its applications, offering researchers a practical and in-depth resource.

Introduction: The Significance of the this compound Scaffold

The benzo-γ-pyrone skeleton, the core of chromone, is a cornerstone in the design of therapeutic agents.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact effectively with various biological targets. The strategic placement of a nitrile (cyano) group at the 3-position further enhances its utility. The nitrile is a unique functional group; it is compact, polar, and can act as a hydrogen bond acceptor.[5] In drug design, it can serve as a bioisostere for a carbonyl group or a terminal alkyne and is often metabolically stable.[5]

Furthermore, the cyano group is a linchpin for chemical elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, enabling the synthesis of diverse heterocyclic systems fused to the chromone core.[6][7] Given this synthetic and medicinal importance, access to a reliable and well-characterized source of this compound is paramount for research and development. This guide details a field-proven, two-step synthetic approach starting from the readily available 2'-hydroxyacetophenone.

Synthesis of this compound: A Mechanistic Approach

While several methods exist for constructing the chromone ring, such as the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction, the Vilsmeier-Haack reaction offers a direct and efficient route to 3-formylchromone, the immediate precursor to our target molecule.[8][9][10][11] This method is advantageous due to its high regioselectivity and use of common laboratory reagents.

Recommended Synthetic Pathway

The synthesis is a two-step process:

-

Step 1: Vilsmeier-Haack Reaction. 2'-Hydroxyacetophenone is treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield 3-formylchromone.[12][13]

-

Step 2: Conversion to Nitrile. The resulting aldehyde is converted into the corresponding nitrile. A common and effective method involves the formation of an oxime intermediate with hydroxylamine, followed by dehydration to afford this compound.

Reaction Mechanism

The causality behind this pathway lies in the electrophilic nature of the Vilsmeier reagent and the subsequent reactivity of the introduced formyl group.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.[11]

-

Electrophilic Attack: The enol form of 2'-hydroxyacetophenone attacks the Vilsmeier reagent.

-

Cyclization and Formylation: The phenolic oxygen attacks the ketone carbonyl, initiating a cyclization cascade. Subsequent elimination and hydrolysis during aqueous workup yield the stable, aromatic 3-formylchromone.

-

Oxime Formation & Dehydration: 3-Formylchromone reacts with hydroxylamine hydrochloride to form an aldoxime. This intermediate is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield the final product, this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Step 1: Synthesis of 3-Formylchromone

-

Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 3 equiv.) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the chilled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Reactant Addition: Dissolve 2'-hydroxyacetophenone (1 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.

-

Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 3-formylchromone as a crystalline solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-formylchromone (1 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2 equiv.).

-

Oxime Formation: Reflux the mixture for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Dehydration: Cool the mixture and remove the ethanol under reduced pressure. To the crude oxime, add acetic anhydride (4-5 equiv.) and reflux for 1 hour.

-

Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate.

-

Purification: Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove excess acetic anhydride. Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is a self-validating system that confirms the identity and purity of the synthesized compound. The data presented below are the expected values for this compound.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅NO₂ | - |

| Molecular Weight | 171.15 g/mol | [14] |

| Appearance | Light yellow powder | [4] |

| Melting Point | 174-176 °C | [14] |

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the deshielding effect of the benzene ring.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.90 | s (singlet) | - |

| H-5 | ~8.25 | dd (doublet of doublets) | J ≈ 8.0, 1.5 |

| H-7 | ~7.80 | ddd (doublet of doublet of doublets) | J ≈ 8.5, 7.0, 1.5 |

| H-8 | ~7.60 | d (doublet) | J ≈ 8.5 |

| H-6 | ~7.50 | t (triplet) | J ≈ 7.5 |

Note: Expected values are based on data for similar chromone and cyanated aromatic structures and may vary slightly depending on the solvent used.[15][16]

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the presence of ten unique carbon atoms, including the characteristic shifts for the carbonyl, nitrile, and olefinic carbons.

| Carbon Assignment | Expected δ (ppm) | Notes | | :--- | :--- | :--- | :--- | | C-4 (C=O) | ~175 | Carbonyl carbon, deshielded. | | C-8a | ~156 | Quaternary carbon adjacent to ring oxygen. | | C-2 | ~150 | Olefinic carbon, deshielded by cyano group. | | C-7 | ~135 | Aromatic CH. | | C-5 | ~127 | Aromatic CH. | | C-6 | ~126 | Aromatic CH. | | C-4a | ~124 | Quaternary aromatic carbon. | | C-8 | ~118 | Aromatic CH. | | C-10 (C≡N) | ~115 | Nitrile carbon. | | C-3 | ~105 | Quaternary carbon bearing the cyano group. |

Note: The assignment of aromatic carbons can be confirmed with 2D NMR experiments (HSQC, HMBC).[17]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups in the molecule. The nitrile stretch is particularly sharp and diagnostic.

| Functional Group | Bond | Expected Wavenumber (ν, cm⁻¹) | Intensity |

| Nitrile | C≡N | 2230 - 2220 | Sharp, Medium |

| Ketone (Carbonyl) | C=O | 1660 - 1640 | Strong |

| Aromatic/Olefinic | C=C | 1610 - 1580 | Medium-Strong |

| Aryl Ether | C-O-C | 1250 - 1200 | Strong |

Source: Based on typical values for these functional groups.[18][19]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion ([M]⁺ or [M+H]⁺): m/z = 171 (for C₁₀H₅NO₂) or 172, respectively.

-

Key Fragmentation: A prominent fragment may be observed corresponding to the loss of CO (m/z = 143), which is a characteristic fragmentation pattern for chromones.

Applications in Research and Drug Development

This compound is not merely a synthetic endpoint but a versatile starting material. Its established reactivity allows for its use in:

-

Heterocyclic Synthesis: It serves as a building block for constructing more complex, fused heterocyclic systems like chromenopyridines and chromenopyrazoles, which are themselves of significant pharmacological interest.[6][7]

-

Medicinal Chemistry: The chromone scaffold is associated with a wide range of biological activities.[2][3] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4][20] The cyano group can be crucial for binding to target enzymes or receptors.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound via the Vilsmeier-Haack reaction, followed by conversion of the intermediate aldehyde. The detailed characterization protocols provide a robust framework for structural verification and quality control, ensuring the integrity of the material for subsequent research. The established importance of the this compound scaffold in both synthetic and medicinal chemistry underscores its value as a key molecule for innovation in drug discovery and materials science.

References

-

Wikipedia. Baker–Venkataraman rearrangement. [Link]

-

RSC Education. Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Wikipedia. Kostanecki acylation. [Link]

-

Gomes, P., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - PubMed Central. [Link]

-

Organic Chemistry Reaction. Baker-Venkataraman Rearrangement. [Link]

-

MDPI. Synthesis of Chromone-Related Pyrazole Compounds. [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

-

Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. ResearchGate. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. A mechanism for the formation of 3-cyano-2-pyridinone derivatives. [Link]

-

YouTube. L 37 MS Kostanecki reaction chromone formation. [Link]

-

Matos, M. J., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PMC. [Link]

-

ResearchGate. Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ResearchGate. Biodynamic activities of different derivatives of 3-cyano-2-pyridone. [Link]

-

Current Drug Targets. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. [Link]

-

ResearchGate. Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. [Link]

-

ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

PubMed. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin. [Link]

-

ResearchGate. Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

MySkinRecipes. This compound (Thai). [Link]

-

MDPI. NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). [Link]

-

PubMed Central. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. [Link]

-

RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Heterocycles. 13C NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. [Link]

-

PubMed Central. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

-

ResearchGate. IR spectrum of compound III. [Link]

-

Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

-

PubMed. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. [Link]

-

PubMed Central. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. [Link]

-

University of Wisconsin-Madison. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

-

PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

-

MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

-

ResearchGate. IR spectrum of compound 6. [Link]

-

RSC Publishing. Visible light-induced iridium(iii)-sensitized [2 + 2] and [3 + 2] photocycloadditions of 2-cyanochromone with alkenes. [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. This compound [myskinrecipes.com]

- 15. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Reactivity of 3-Cyanochromones: An In-depth Technical Guide to Nucleophilic Interactions

Abstract

The 3-cyanochromone scaffold is a cornerstone in synthetic and medicinal chemistry, prized for its versatile reactivity and the significant biological activities of its derivatives.[1][2][3] This technical guide provides a comprehensive exploration of the reaction mechanisms between 3-cyanochromones and various nucleophiles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing these interactions, moving beyond mere procedural descriptions to explain the causal factors behind the observed chemical transformations. We will delve into the nuanced reactivity profiles with nitrogen, carbon, and sulfur nucleophiles, supported by mechanistic diagrams, detailed experimental protocols, and quantitative data to offer a thorough understanding of this pivotal class of compounds.

Introduction: The Privileged Scaffold of this compound

Chromones, constituting a benzopyran-4-one core, are a class of heterocyclic compounds widely distributed in nature and recognized as a "privileged structure" in drug discovery.[2][4][5] The introduction of a cyano group at the C3 position profoundly influences the electronic properties of the chromone ring system. This electron-withdrawing group enhances the electrophilicity of the pyrone ring, making 3-cyanochromones highly susceptible to nucleophilic attack. This heightened reactivity opens a gateway to a diverse array of complex molecular architectures, many of which exhibit promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

The reactivity of 3-cyanochromones is primarily dictated by the electrophilic nature of the C2-C3 double bond and the C4 carbonyl group. Nucleophilic attack can initiate a cascade of reactions, including Michael additions, ring-opening of the pyrone nucleus, and subsequent cyclization events, leading to a rich variety of heterocyclic systems.[1][6] Understanding the underlying mechanisms of these transformations is paramount for the rational design and synthesis of novel therapeutic agents.

Reaction Mechanisms with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, exhibit a rich and varied reactivity with 3-cyanochromones. The reaction pathway is highly dependent on the nature of the amine and the reaction conditions, often leading to either direct addition products or rearranged heterocyclic systems.

Reaction with Primary Amines: Formation of 2-Amino-3-(aryliminomethyl)chromones

The reaction of 3-cyanochromones with primary aromatic and aliphatic amines typically proceeds via a nucleophilic attack at the C2 position of the chromone ring. This is followed by a ring-opening and subsequent recyclization cascade. The generally accepted mechanism involves the initial addition of the amine to the C2 carbon, leading to the opening of the pyrone ring. This is followed by an intramolecular cyclization and tautomerization to yield 2-amino-3-(aryliminomethyl)chromones as the major products.[1]

Mechanism: Reaction of this compound with a Primary Amine

Caption: Reaction pathway of this compound with a primary amine.

Experimental Protocol: Synthesis of 2-Amino-3-(p-tolylimino-methyl)-4H-chromen-4-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

-

Reagent Addition: Add p-toluidine (1.1 mmol) to the solution.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Reaction Mechanisms with Carbon Nucleophiles

Carbon nucleophiles, especially active methylene compounds, are pivotal reagents for the construction of carbon-carbon bonds and the synthesis of complex heterocyclic systems from 3-cyanochromones. The reactions are typically base-catalyzed and often proceed through a domino or cascade sequence.

Michael Addition and Subsequent Transformations

Active methylene compounds, such as malononitrile and ethyl cyanoacetate, readily undergo a Michael addition to the electron-deficient C2-C3 double bond of 3-cyanochromones. This initial conjugate addition is often followed by a series of intramolecular reactions, including ring-opening of the pyrone and subsequent cyclization to form highly substituted pyridone or furan derivatives.

For instance, the reaction with β-ketodinitriles in the presence of a base leads to the formation of novel furan-linked iminomethyl 2-aminochromone derivatives.[7] The proposed mechanism involves an initial Michael-type addition, followed by a retro-Michael ring opening of the pyrone, and subsequent intramolecular O-cyclization and tautomerization.[7]

Mechanism: Reaction with β-Ketodinitriles

Caption: Cascade reaction of this compound with a β-ketodinitrile.

Data Presentation: Reaction of 3-Cyanochromones with Various Nucleophiles

| Entry | Nucleophile | Product Type | Yield (%) | Reference |

| 1 | Aniline | 2-Amino-3-(phenyliminomethyl)chromone | 85 | [1] |

| 2 | p-Toluidine | 2-Amino-3-(p-tolylimino-methyl)chromone | 90 | [1] |

| 3 | Malononitrile | Chromeno[2,3-b]pyridine derivative | 78 | [8][9] |

| 4 | Ethyl Cyanoacetate | Chromeno[2,3-b]pyridine derivative | 75 | [10] |

| 5 | β-Ketodinitrile | Furan-linked iminomethyl 2-aminochromone | 68-89 | [7] |

Experimental Protocol: Reaction of this compound with Malononitrile

-

Reaction Setup: To a solution of this compound (1 mmol) and malononitrile (1.2 mmol) in ethanol (25 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Reaction Conditions: Heat the mixture to reflux for 3 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure chromeno[2,3-b]pyridine derivative.

Reaction Mechanisms with Sulfur Nucleophiles

The reactions of 3-cyanochromones with sulfur nucleophiles, such as thiols, are less extensively documented but represent a promising avenue for the synthesis of sulfur-containing heterocyclic compounds. The high nucleophilicity of the thiolate anion facilitates its addition to the electrophilic centers of the this compound scaffold.

The reaction of this compound with thiols is expected to proceed via a Michael-type addition of the thiolate to the C2-C3 double bond. The resulting thioether adduct can potentially undergo further transformations depending on the reaction conditions and the structure of the thiol.

Workflow: General Reaction with Thiol Nucleophiles

Caption: General workflow for the reaction of this compound with thiols.

Experimental Protocol: General Procedure for Thia-Michael Addition

-

Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or DMF (20 mL).

-

Reagent Addition: Add the corresponding thiol (1.1 mmol) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically 2-12 hours), monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion and Future Perspectives

The reactivity of 3-cyanochromones with nucleophiles provides a powerful and versatile platform for the synthesis of a wide array of complex and biologically relevant heterocyclic compounds. The electron-withdrawing nature of the cyano group activates the chromone scaffold for various transformations, including Michael additions, domino reactions, and ring-opening/ring-closure cascades. This guide has systematically elucidated the mechanistic pathways for reactions with nitrogen, carbon, and sulfur nucleophiles, providing a foundational understanding for researchers in the field.

The continued exploration of the reactivity of 3-cyanochromones with novel nucleophiles and the development of stereoselective synthetic methodologies will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential. The insights provided herein are intended to serve as a catalyst for further innovation in the design and synthesis of next-generation chromone-based pharmaceuticals.

References

-

Gaber, A. A. M., & El-Gaby, M. S. A. (2009). Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. Improved synthesis of 2-amino-3-(aryliminomethyl)chromones. Journal of the Brazilian Chemical Society, 20(7), 1264-1269. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]

-

Mohsin, N. U. A., Irfan, M., Hassan, S. U., & Saleem, U. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54(3), 241-257. [Link]

-

Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-332. [Link]

-

Ibrahim, M. A. (2015). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Chemistry of Heterocyclic Compounds, 51(8), 694-713. [Link]

-

Fadda, A. A., & El-Mekawy, R. E. (2017). Synthesis and Reactivity of 2-Aminochromone-3-carboxaldehydes towards Nucleophilic Reagents. Journal of Chemical and Pharmaceutical Research, 9(1), 213-228. [Link]

-

Shiri, M., Tanbakouchian, Z., & Ghasemi, Z. (2015). Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles. Organic & Biomolecular Chemistry, 13(45), 11062-11067. [Link]

- Taha, M., et al. (2017). Synthesis and α-amylase inhibitory activity of chromone-based thiazole derivatives. Bioorganic Chemistry, 72, 124-134.

-

Beilstein Journals. (2011). Domino reactions of chromones with activated carbonyl compounds. [Link]

-

ResearchGate. (2016). The three-component reaction of malononitrile 2, substitute... [Link]

-

Ali, M. A., et al. (2021). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Molecules, 26(16), 4955. [Link]

-

Organic Syntheses. (1943). Malononitrile. Org. Synth. Coll. Vol. 2, 379. [Link]

-

Cagaň, M., & Ertl, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(1), 134-147. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of furan-linked iminomethyl 2-aminochromones via a base-promoted cascade reaction of 3-cyanochromones with β-ketodinitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frameworks for Assessing the Stability of 3-Cyanochromone

An In-depth Technical Guide

Introduction: The Significance of 3-Cyanochromone and Its Stability

Chromones (4H-1-benzopyran-4-one) are a vital class of oxygen-containing heterocyclic compounds, forming the core scaffold of numerous naturally occurring flavonoids and synthetic molecules with broad pharmacological relevance.[1][2][3] The introduction of a cyano (-C≡N) group at the C-3 position yields this compound, a versatile building block and a pharmacophore in its own right.[4] This modification significantly influences the molecule's electronic properties and reactivity, making it a precursor for a wide array of derivatives, including potential anticancer, anti-inflammatory, and antimicrobial agents.[5][6]

In drug development, the chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable parameter. It dictates the compound's shelf-life, formulation requirements, degradation pathways, and potential for toxic byproducts. For a reactive scaffold like this compound, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the theoretical and computational methodologies used to predict, analyze, and understand the stability of this compound, bridging the gap between computational prediction and experimental validation.

Part 1: The Computational Lens on Molecular Stability

Theoretical chemistry offers a powerful, predictive framework for assessing molecular stability before undertaking costly and time-consuming experimental studies. By modeling the molecule at the quantum level, we can dissect its electronic structure to identify inherent vulnerabilities and predict its behavior under various conditions.

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules of pharmaceutical interest.[5][7][8] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. This approach provides a remarkable balance of accuracy and computational efficiency.

For this compound, DFT calculations are employed to determine several key properties that correlate with stability:

-

Optimized Molecular Geometry: The starting point of any analysis is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

-

Vibrational Frequencies: These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and can be used to simulate theoretical infrared (IR) spectra.[5]

-

Electronic Properties: The distribution and energy levels of electrons are critical indicators of reactivity. The most important of these are the frontier molecular orbitals.

Key Quantum Chemical Descriptors of Stability

From a single DFT calculation, several quantitative descriptors can be derived to predict the stability of this compound.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests it is more reactive toward electrophiles.

-

LUMO Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests it is more reactive toward nucleophiles.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability.[5][9] A large ΔE implies that a significant amount of energy is required to excite an electron, correlating with high chemical stability and low reactivity.[8][9]

-

-

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the total electrostatic potential on the surface of a molecule.[7][8] It provides an intuitive guide to its reactive behavior by identifying:

-

Negative Regions (Red/Yellow): Electron-rich areas, such as those around the oxygen and nitrogen atoms, are susceptible to electrophilic attack.

-

Positive Regions (Blue): Electron-poor areas, often around hydrogen atoms, are prone to nucleophilic attack. For this compound, the MEP map highlights the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and cyano nitrogen, predicting likely sites of interaction and degradation.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[5][7] It quantifies intramolecular charge transfer interactions, such as hyperconjugation, which contribute significantly to the overall stability of the benzopyranone ring system.

Below is a workflow illustrating the computational approach to stability analysis.

Caption: Workflow for Computational Stability Analysis of this compound.

Part 2: Intrinsic and Extrinsic Factors Governing Stability

The stability of this compound is not solely an intrinsic property but is heavily influenced by its environment. A comprehensive theoretical study must consider these external factors.

Caption: Factors Influencing the Stability of this compound.

Thermal Stability

Elevated temperatures can provide the necessary activation energy to overcome reaction barriers, leading to molecular decomposition.[10][11] For this compound, potential thermal degradation pathways could include decarboxylation, cleavage of the pyrone ring, or reactions involving the cyano group. Theoretical Approach: Computational methods can model reaction pathways by calculating the transition state energies. A high energy barrier for a proposed degradation pathway suggests the molecule will be thermally stable with respect to that pathway. Experimental Validation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to experimentally determine the temperatures at which the compound starts to decompose.[9][12]

Photostability

Absorption of light, particularly in the UV range, can excite the molecule to a higher energy state, from which it can undergo various photochemical reactions leading to degradation.[13] The chromone scaffold itself is a chromophore. Theoretical Approach: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of light the molecule will absorb. Analysis of the molecular orbitals involved in these electronic transitions can give insights into which bonds might be weakened upon photoexcitation. Experimental Validation: A solution of the compound is exposed to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period. The remaining amount of the parent compound is then quantified using HPLC to determine the rate of photodegradation.

Stability in Solution (pH and Solvent Effects)

The chromone ring is susceptible to nucleophilic attack, particularly under basic or strongly acidic conditions, which can lead to hydrolytic ring-opening. The cyano group can also be hydrolyzed to a carboxylic acid or amide. Theoretical Approach: The effect of a solvent can be modeled computationally using either implicit or explicit solvent models. These models simulate the solvent environment and allow for the calculation of reaction energetics in solution, providing a more realistic prediction of stability. By modeling the reaction with H₂O or OH⁻, one can calculate the energy barriers for hydrolysis. Experimental Validation: Stability studies are conducted by dissolving the compound in a series of buffers across a wide pH range (e.g., pH 1.2 to 9). Samples are kept at a constant temperature, and aliquots are analyzed by HPLC at various time points to measure the degradation rate as a function of pH.

Part 3: A Self-Validating Protocol: Integrating Theory and Experiment

The true power of theoretical studies is realized when they are used in concert with experimental work. Computational predictions guide experimental design, and experimental results validate and refine the theoretical models.

Detailed Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and pathways.

Objective: To identify the degradation products of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Heat at 80°C for 2 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Keep at room temperature for 30 minutes.

-

Neutralize with 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature for 4 hours.

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Expose solid this compound powder to 105°C for 24 hours.

-

Dissolve the stressed solid in a solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours)

-

Analyze the solution.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products.

-

Data Presentation: Bridging Computational and Experimental Insights

Quantitative data from both theoretical calculations and experimental results should be summarized for clear comparison.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value | Interpretation |

| HOMO Energy | -7.5 eV | Moderate electron-donating ability |

| LUMO Energy | -2.1 eV | High electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates high kinetic stability |

| Electrophilicity Index (ω) | 3.9 eV | Strong electrophilic character |

| Dipole Moment | 5.2 Debye | High polarity, susceptible to polar interactions |

Note: Values are representative and would be determined by a specific DFT calculation (e.g., B3LYP/6-311++G(d,p)).

Conclusion and Future Directions

The stability of this compound is a multifaceted property governed by its intrinsic electronic structure and its external environment. Theoretical studies, grounded in DFT, provide invaluable predictive insights into its reactivity, identifying potential sites of degradation and quantifying its kinetic stability through descriptors like the HOMO-LUMO gap. These computational models serve as an essential guide for designing focused experimental stability studies, such as forced degradation protocols. The synergy between in silico prediction and in vitro validation creates a robust, self-validating system for de-risking molecules in the drug discovery pipeline.

Future work should focus on extending these theoretical models to predict the stability of novel this compound derivatives, building quantitative structure-stability relationships (QSSRs). Furthermore, modeling degradation pathways in complex biological matrices will be crucial for understanding the metabolic fate of these promising compounds.

References

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SciSpace. [Link]

-

(PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. ResearchGate. [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. OUCI. [Link]

-

A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. [Link]

-

Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PubMed Central. [Link]

-

Chromone As A Versatile Nucleus. ijmrset. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

-

Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

-

The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. ResearchGate. [Link]

-

Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. Improved synthesis of 2-amino-3-(aryliminomethyl)chromones. ResearchGate. [Link]

-

Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. PubMed. [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

-

Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. MDPI. [Link]

-

Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. [Link]

-

Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. PubMed. [Link]

-

On the thermal degradation of anthocyanidins: Cyanidin. ResearchGate. [Link]

-

Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. ResearchGate. [Link]

-

Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed Central. [Link]

-

(PDF) Synthesis and Stability Studies of. Amanote Research. [Link]

-

Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. PubMed. [Link]

-

The Chemistry of 3-Cyanopyridine-2(1H)-chalcogenones. ResearchGate. [Link]

-

Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. [Link]

-

Photostability studies of three new bicyclo-boron dipyrromethene difluoride dyes. ResearchGate. [Link]

-

Spectral Study of Dynamic Complexes of Azomethinocoumarin-Coumarinospiropyran Hybrid Compound with Tb3+ Ions. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijmrset.com [ijmrset.com]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]

- 9. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Cyanochromone

For the discerning researcher, scientist, and drug development professional, understanding the lineage of a key synthetic intermediate is not merely an academic exercise. It is a journey into the evolution of chemical thought, revealing the foundations upon which modern synthetic strategies are built. This technical guide provides an in-depth exploration of the discovery and history of 3-cyanochromone, a molecule that has emerged as a pivotal building block in medicinal chemistry and materials science. We will delve into the seminal synthetic routes, the mechanistic underpinnings of its formation, and its subsequent elaboration into a diverse array of functional molecules.

The Precursor's Path: The Vilsmeier-Haack Approach to 3-Formylchromones

The story of this compound is inextricably linked to its immediate precursor, 3-formylchromone. The development of a reliable and high-yielding synthesis of this aldehyde was the critical gateway to the cyano derivative. A significant breakthrough in this area came from the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones.[1][2] This versatile formylation reaction, which employs a Vilsmeier reagent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), proved to be a robust method for the construction of the 3-formylchromone scaffold.[3][4]

A key early report by Nohara et al. in 1973 detailed the synthesis of 3-formylchromone from 2-hydroxyacetophenone using this methodology.[5] The reaction proceeds through a double formylation of the 2-hydroxyacetophenone, followed by cyclization to form the chromone ring.[6]

Mechanistic Rationale: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

The causality behind this transformation lies in the electrophilic nature of the Vilsmeier reagent (a chloroiminium salt) and the nucleophilic character of the starting phenol. The reaction is believed to proceed through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-hydroxyacetophenone attacks the Vilsmeier reagent.

-

Double Formylation & Cyclization: Subsequent formylation and intramolecular cyclization, driven by the acidic conditions and heat, lead to the formation of the stable chromone ring system.

-

Hydrolysis: The final workup with water hydrolyzes the iminium intermediate to the desired 3-formylchromone.

Diagram: Vilsmeier-Haack Synthesis of 3-Formylchromone